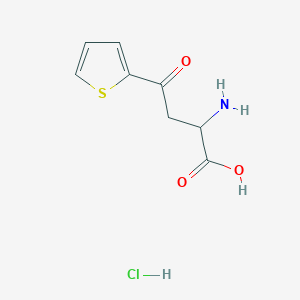

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride

Description

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride (CAS: 1423029-16-6) is a synthetic amino acid derivative characterized by a thiophene ring substituted at the 4-position of a butanoic acid backbone. Its molecular formula is C₈H₁₀ClNO₃S, with a molecular weight of 235.69 g/mol .

Key physicochemical properties include:

Properties

IUPAC Name |

2-amino-4-oxo-4-thiophen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.ClH/c9-5(8(11)12)4-6(10)7-2-1-3-13-7;/h1-3,5H,4,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIRMUXXJWVKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-16-6 | |

| Record name | 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and other reagents such as ammonia and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-Amino-4-oxo-4-phenylbutanoic Acid Hydrochloride

- CAS : 54631-37-7

- Molecular Formula: C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol .

- Structural Differences : Replaces the thiophene ring with a phenyl group, altering electronic properties and steric bulk.

- Applications : Used exclusively in biochemical research, similar to the thiophene analog .

- Solubility : Sample solutions provided at 25 µL, 10 mM concentration .

- Storage : Requires refrigeration (2–8°C) , unlike the thiophene derivative.

3-Amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide Hydrochloride

- CAS : 1423026-69-0

- Structural Differences: Contains a thiophene moiety but differs in backbone (propanamide vs. butanoic acid) and includes an additional phenyl group .

Aliphatic Butanoic Acid Derivatives (e.g., 3-Methyl Butanoic Acid)

- Structural Differences: Lack amino or aromatic substituents; simpler aliphatic chains .

- Applications : Found in natural products (e.g., fruit volatiles), contributing to odor profiles .

- Reactivity : Higher volatility and lower molecular complexity compared to the target compound .

Comparative Analysis of Key Properties

Research and Industrial Relevance

- Thiophene vs.

- Discontinued Status: Both 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid HCl and 5-Fluorothiophene-2-carboxaldehyde (CAS: 88425-46-1) are discontinued, suggesting challenges in synthesis or niche demand .

- Safety Profiles: None of the compared compounds are approved for human use, emphasizing their role in preclinical research .

Biological Activity

Overview

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an amino group, a ketone group, and a thiophene ring. This compound is of significant interest in biological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.

- Molecular Formula : CHClNOS

- Molecular Weight : 235.69 g/mol

- CAS Number : 1423029-16-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino and keto groups allows for hydrogen bonding and other interactions that can modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inhibiting tumor growth in xenograft models. For instance:

- In a study involving human colonic adenocarcinoma cells (HCA-7), treatment with 200 mg/kg over five days resulted in a tumor/control (T/C) value of 61%, indicating significant tumor reduction.

| Cell Line | Dose (mg/kg) | T/C Value (%) |

|---|---|---|

| HCA-7 | 200 | 61 |

| SW837 (rectum adenocarcinoma) | 200 | 40 |

| A549 (lung adenocarcinoma) | 100 | 38 |

These results highlight the compound's potential as an effective anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated superior activity against gram-positive bacteria compared to other derivatives, suggesting its potential utility in treating infections caused by resistant strains.

- In Vivo Anticancer Study : In a xenograft model using human colon cancer cells, the compound was administered at varying doses to assess its impact on tumor growth. Results indicated a dose-dependent inhibition of tumor progression, supporting further investigation into its mechanisms and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.